3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the isoxazole derivative with 4-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a suitable leaving group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]METHYLPIPERIDINE HYDROCHLORIDE: Shares the isoxazole ring but differs in the attached functional groups.
4-[(2-METHOXYPHENYL)SULFONYL]METHYLPIPERIDINE HYDROCHLORIDE: Contains a similar methoxy group but has a different core structure.
Uniqueness
This detailed article provides a comprehensive overview of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-19(14(2)26-22-13)12-25-18-6-4-5-15(11-18)20(23)21-16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCLAUDAVNVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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